molecular formula C30H22N4Te2 B12545077 2,2'-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) CAS No. 671817-75-7

2,2'-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole)

Cat. No.: B12545077
CAS No.: 671817-75-7
M. Wt: 693.7 g/mol
InChI Key: NHGFRDZISMEYJP-UHFFFAOYSA-N
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Description

2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is a complex organic compound that features a ditellane core linked to two imidazole rings, each substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) typically involves the following steps:

    Formation of the Imidazole Rings: The imidazole rings are synthesized through the reaction of benzil with ammonium acetate in the presence of a suitable solvent, such as acetic acid. This reaction forms 4,5-diphenyl-1H-imidazole.

    Introduction of the Ditellane Core: The ditellane core is introduced by reacting tellurium tetrachloride with a suitable reducing agent, such as sodium borohydride, to form ditelluride. This intermediate is then coupled with the imidazole rings to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride, which can break the ditellane bond.

    Substitution: The phenyl groups on the imidazole rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups.

Major Products

    Oxidation Products: Oxidized tellurium species.

    Reduction Products: Reduced tellurium species and imidazole derivatives.

    Substitution Products: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of tellurium-containing compounds and their redox properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress and related diseases.

Mechanism of Action

The mechanism of action of 2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The tellurium atoms in the compound can interact with biological molecules, potentially leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: A compound with a similar structure but containing an ethene core instead of a ditellane core.

    2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: A compound with a benzene core and similar imidazole substitution.

Uniqueness

2,2’-(Ditellane-1,2-diyl)bis(4,5-diphenyl-1H-imidazole) is unique due to the presence of the ditellane core, which imparts distinct redox properties and potential biological activities not found in similar compounds

Properties

CAS No.

671817-75-7

Molecular Formula

C30H22N4Te2

Molecular Weight

693.7 g/mol

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)ditellanyl]-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C30H22N4Te2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)35-36-30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H,(H,31,32)(H,33,34)

InChI Key

NHGFRDZISMEYJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)[Te][Te]C3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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